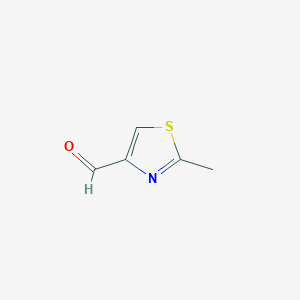
3-氨基-1,2-苯并异噁唑-6-碳腈
描述
3-Amino-1,2-benzisoxazole-6-carbonitrile is a chemical compound with the molecular formula C8H5N3O and a molecular weight of 159.15 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Amino-1,2-benzisoxazole-6-carbonitrile consists of a benzisoxazole ring with an amino group at the 3-position and a carbonitrile group at the 6-position . The InChI key for this compound is OCJIURFDSUKEMM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-1,2-benzisoxazole-6-carbonitrile has a boiling point of 408.53ºC at 760 mmHg and a density of 1.411g/cm3 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .科学研究应用
Synthesis of Benzoxazoles
3-Amino-1,2-benzisoxazole-6-carbonitrile is a key starting material for different mechanistic approaches in drug discovery . It has been extensively used in the synthesis of benzoxazole derivatives . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Anti-Microbial Activity
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities. One of these activities is anti-microbial activity .
Anti-Fungal Activity
Another biological activity offered by the benzoxazole motif, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, is anti-fungal activity .
Anti-Cancer Activity
Benzoxazole derivatives, synthesized using 3-Amino-1,2-benzisoxazole-6-carbonitrile, have been found to exhibit anti-cancer activity .
Anti-Oxidant Activity
The benzoxazole motif also exhibits anti-oxidant activity .
Anti-Inflammatory Effects
Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
Microwave-Promoted Synthesis
3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in the microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles . This efficient microwave-assisted pathway could be applied to a variety of substrates in the further development of substituted 1,2-benzisoxazoles .
Nucleophilic Aromatic Substitution
3-Amino-1,2-benzisoxazole-6-carbonitrile can be used in nucleophilic aromatic substitution reactions . This method allows for the efficient synthesis of a series of 3-amino-substituted 1,2-benzisoxazoles .
安全和危害
The safety information available indicates that 3-Amino-1,2-benzisoxazole-6-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
3-amino-1,2-benzoxazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIURFDSUKEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466446 | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,2-benzisoxazole-6-carbonitrile | |
CAS RN |
229623-53-4 | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229623-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)






![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)

